Kahweol is primarily sourced from coffee beans, especially Arabica beans, where it exists alongside its counterpart, cafestol. The extraction and synthesis of kahweol stearate often involve processes that isolate these compounds from the coffee matrix or synthesize them through chemical reactions or biocatalytic methods .
Kahweol stearate is classified as a diterpene ester. Diterpenes are a subclass of terpenes that consist of four isoprene units, resulting in a 20-carbon structure. The specific arrangement of atoms in kahweol stearate gives it unique chemical properties and biological activities.
The synthesis of kahweol stearate can be achieved through various methods, including chemical synthesis and enzymatic (biocatalytic) approaches. One notable method involves the use of lipases to catalyze the esterification reaction between kahweol and stearic acid. This method has been shown to produce high yields with improved purity compared to traditional chemical methods .
In a study focusing on biocatalysis, the reaction conditions were optimized using a Central Composite Design to enhance yield. The optimal conditions included an alcohol-to-fatty acid molar ratio of 1:5, with specific enzyme concentrations and temperatures maintained over several days . The process not only increased yield but also minimized by-products typically associated with chemical synthesis.
Kahweol stearate features a molecular structure that combines the kahweol moiety with a stearic acid chain. The molecular formula can be represented as , indicating its composition of 27 carbon atoms, 50 hydrogen atoms, and 3 oxygen atoms.
The structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which help confirm the identity and purity of the synthesized compound. For instance, NMR techniques have been utilized to quantify kahweol and its esters effectively .
Kahweol stearate can undergo various chemical reactions typical for esters, including hydrolysis and transesterification. Hydrolysis can occur under acidic or basic conditions, leading to the regeneration of kahweol and stearic acid.
In research settings, reactions involving kahweol stearate are often monitored using high-performance liquid chromatography (HPLC) combined with diode array detection (DAD) to ensure accurate quantification and analysis of reaction products . This analytical approach allows for precise tracking of ester formation and degradation.
The mechanism by which kahweol stearate exerts its biological effects may involve modulation of various cellular pathways. Kahweol itself has been studied for its anti-inflammatory and anti-cancer properties, which could extend to its esterified form.
Research indicates that kahweol stearate demonstrates significant biological activity, including anti-angiogenic effects observed in experimental models . Such findings suggest that kahweol stearate may inhibit the formation of new blood vessels, which is crucial in cancer progression.
Kahweol stearate is typically characterized by its oily consistency at room temperature due to its long-chain fatty acid component. Its melting point is influenced by the fatty acid chain length, with stearic acid contributing to higher melting points compared to other fatty acids.
Chemically, kahweol stearate is stable under normal conditions but may undergo hydrolysis when exposed to moisture or alkaline conditions. Its solubility profile indicates that it is more soluble in organic solvents than in water due to its lipophilic nature.
Kahweol stearate has garnered interest for its potential applications in pharmacology due to its bioactive properties. It is being explored for use in functional foods and nutraceuticals aimed at promoting health benefits associated with coffee consumption. Additionally, ongoing research investigates its role in cancer prevention and treatment strategies due to its anti-angiogenic properties .
Kahweol stearate (CAS: 108214-31-9) is a diterpene fatty acid ester formed via esterification between the hydroxyl group of kahweol (a furan-containing pentacyclic diterpene) and stearic acid (C18:0 saturated fatty acid). Its molecular formula is C38H60O4, with a molecular weight of 580.88 g/mol [1] [6]. Structurally, kahweol consists of four fused rings (three cyclohexane and one cyclopentane) with a furan moiety, while stearic acid provides a linear 18-carbon acyl chain. The ester linkage occurs at the C-17 position of kahweol, confirmed via NMR studies [5].
Isomeric variations arise from two sources:
Table 1: Structural Features of Kahweol Stearate
Component | Structural Attribute | Biological Relevance |
---|---|---|
Kahweol moiety | Pentacyclic diterpene with conjugated furan | Antioxidant capacity; DNA protection |
Stearate chain | C18 saturated fatty acid | Enhanced crystallinity; oxidation resistance |
Ester bond | C-17 linkage | Hydrolysis susceptibility at low pH |
Kahweol stearate is a white to off-white solid at room temperature, typically appearing as a non-sandy fine powder with a slight odor [3] [6]. Key properties include:
FT-IR Spectroscopy:Characteristic peaks include:
Mass Spectrometry (MS):
NMR Spectroscopy:
Table 2: Key Spectroscopic Signatures of Kahweol Stearate
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 1740 cm−1 | Ester C=O stretch |
2920 cm−1 | Stearate CH2 asymmetric stretch | |
1175 cm−1 | Ester C–O vibration | |
MS | m/z 603.87 [M+Na]+ | Sodiated molecular ion |
m/z 317.2 | Kahweol fragment | |
NMR | δ 7.60 ppm (1H, s) | Furan H |
δ 173.5 ppm | Ester carbonyl carbon |
Kahweol stearate shares biosynthetic pathways with other coffee diterpene esters but differs functionally and structurally:
Bioactivity: Kahweol’s furan double bond confers stronger antioxidant effects than cafestol, though stearate vs. palmitate esterification minimally impacts this [5].
vs. Kahweol Linoleate/Oleate:
Table 3: Diterpene Esters in Coffee Brews (Concentration Range)
Compound | Relative Abundance (% Total Esters) | Brew with Highest Level |
---|---|---|
Kahweol palmitate | 48–62% | Boiled coffee |
Kahweol linoleate | 18–26% | French press |
Kahweol oleate | 11–19% | Espresso |
Kahweol stearate | 5–12% | Boiled coffee |
Cafestol palmitate | 50–68% | Mocha |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7